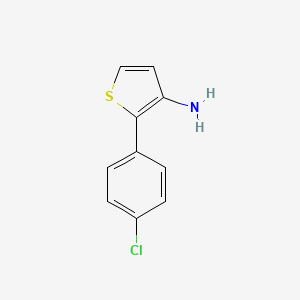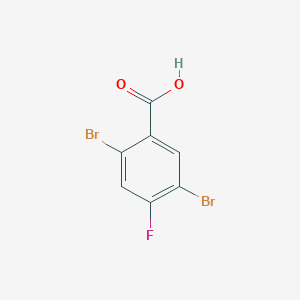
Glutamic acid, 1-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamic acid, 1-methyl ester is a nonessential amino acid derivative that plays a significant role in the mammalian central nervous system. It is known for its function as a neurotransmitter for cone photoreceptors in the human brain and is used in the treatment of liver diseases accompanied by encephalopathy .
準備方法
Synthetic Routes and Reaction Conditions: Glutamic acid, 1-methyl ester can be synthesized through the esterification of L-glutamic acid with methanol. This reaction typically involves the use of sulfuric acid as a catalyst and is carried out at a temperature of 20°C for about 4 hours . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale, ensuring high yield and purity. The use of ion-exchange resins and other catalysts can also be incorporated to optimize the process .
化学反応の分析
Types of Reactions: Glutamic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various derivatives of L-glutamic acid, such as oxo derivatives, reduced amino acids, and substituted esters .
科学的研究の応用
Glutamic acid, 1-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It plays a role in neurotransmission and is used in studies related to the central nervous system.
Medicine: It is used in the treatment of hepatic encephalopathy and other liver-related conditions.
Industry: It is employed in the production of various biochemical reagents and pharmaceuticals.
作用機序
Glutamic acid, 1-methyl ester exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is converted from this compound, cannot cross the blood-brain barrier in appreciable quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
類似化合物との比較
- L-Glutamic Acid γ-Methyl Ester
- L-Glutamate Methyl Ester
- Nα-Fmoc-L-Glutamic Acid α-Benzyl Ester
- L-Glutamic Acid Diethyl Ester
Comparison: Glutamic acid, 1-methyl ester is unique due to its specific role as a neurotransmitter and its application in treating hepatic encephalopathy. While similar compounds like L-Glutamic Acid γ-Methyl Ester and L-Glutamate Methyl Ester share structural similarities, they differ in their specific applications and biological roles .
特性
分子式 |
C6H10NO4- |
|---|---|
分子量 |
160.15 g/mol |
IUPAC名 |
(4S)-4-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1 |
InChIキー |
SEWIYICDCVPBEW-BYPYZUCNSA-M |
異性体SMILES |
COC(=O)[C@H](CCC(=O)[O-])N |
正規SMILES |
COC(=O)C(CCC(=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE](/img/structure/B8795481.png)



![3-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B8795497.png)







